Ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate
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Overview
Description
Ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate is a complex organic compound featuring a pyrazole ring, a triazoloquinazoline core, and an ethyl ester group
Mechanism of Action
Target of Action
Compounds with similar structures have shown a broad range of biological activities .
Mode of Action
It is known that compounds with similar structures interact with their targets, leading to various biological effects .
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways, leading to a range of biological activities .
Pharmacokinetics
Compounds with similar structures have been shown to have various pharmacokinetic properties .
Result of Action
Compounds with similar structures have been shown to have various biological effects .
Action Environment
It is known that environmental factors can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Compounds containing similar functional groups have been shown to interact with various enzymes and proteins . For example, compounds containing a dimethylpyrazolyl group have been shown to interact with glutathione peroxidase-like enzymes .
Cellular Effects
Similar compounds have been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of acetylacetone with hydrazine.
Construction of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline structure.
Linking the Pyrazole and Triazoloquinazoline Units: The pyrazole and triazoloquinazoline units are linked via an ethyl group through nucleophilic substitution reactions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through thiolation reactions, often using thiolating agents like thiourea.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the ester group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Alkyl halides, amines, often in the presence of a base or acid catalyst.
Major Products
Scientific Research Applications
Ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
Triazoloquinazoline Derivatives: Compounds with the triazoloquinazoline core but different substituents.
Ethyl Esters of Similar Compounds: Compounds with similar ester groups but different core structures.
Uniqueness
Ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate is unique due to its combination of a pyrazole ring, a triazoloquinazoline core, and an ethyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c1-4-28-18(27)12-29-20-21-16-8-6-5-7-15(16)19-22-17(24-26(19)20)9-10-25-14(3)11-13(2)23-25/h5-8,11H,4,9-10,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIMEFIOVCMOMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC(=NN31)CCN4C(=CC(=N4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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